3-Thiophen-2-ylthiolan-3-ol
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Overview
Description
3-Thiophen-2-ylthiolan-3-ol is a heterocyclic organic compound that features a thiophene ring fused with a thiolan ring and an alcohol functional group. Thiophene derivatives are known for their significant roles in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophen-2-ylthiolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of thiophene derivatives with thiol-containing compounds, followed by oxidation to introduce the alcohol group .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to ensure high yield and purity. Nickel and palladium-based catalytic systems are frequently used in the synthesis of thiophene-based polymers .
Chemical Reactions Analysis
Types of Reactions: 3-Thiophen-2-ylthiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.
Major Products:
Oxidation: Thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Thiophen-2-ylthiolan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 3-Thiophen-2-ylthiolan-3-ol involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the alcohol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
Thiolan: A compound with a thiolan ring but lacking the thiophene moiety.
Thiophene-2-carboxaldehyde: A derivative with an aldehyde group instead of an alcohol group.
Uniqueness: 3-Thiophen-2-ylthiolan-3-ol is unique due to its fused ring structure, combining the properties of both thiophene and thiolan rings.
Properties
IUPAC Name |
3-thiophen-2-ylthiolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS2/c9-8(3-5-10-6-8)7-2-1-4-11-7/h1-2,4,9H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJYBBLPVHQUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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